For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2-(Trifluoromethoxy)benzylamine (CAS: 175205-64-8)
This technical guide provides a comprehensive overview of 2-(Trifluoromethoxy)benzylamine, a versatile fluorinated building block crucial in the fields of medicinal chemistry, agrochemical synthesis, and material science. The unique physicochemical properties imparted by the trifluoromethoxy group make this compound a valuable intermediate for developing novel molecules with enhanced biological activity, metabolic stability, and lipophilicity.
Physicochemical Properties
2-(Trifluoromethoxy)benzylamine is a colorless to light yellow liquid.[1][2] Its key physical and chemical properties are summarized in the table below, providing essential data for reaction planning and safety assessments.
| Property | Value | Reference |
| CAS Number | 175205-64-8 | [1][3] |
| Molecular Formula | C₈H₈F₃NO | [1][4] |
| Molecular Weight | 191.15 g/mol | [1][4] |
| Appearance | Colorless to light yellow clear liquid to cloudy liquid | [1][2] |
| Density | 1.27 - 1.3 g/cm³ | [1][3] |
| Boiling Point | 179.3 ± 35.0 °C at 760 mmHg; 77 °C at 12 mmHg | [1][3] |
| Refractive Index | n20D 1.45 | [1] |
| Purity | ≥ 98% (GC) | [1] |
| Storage | Store at room temperature or under inert gas (Nitrogen or Argon) at 2–8 °C | [1] |
Spectroscopic Data
While specific experimental spectra for 2-(Trifluoromethoxy)benzylamine (CAS 175205-64-8) are not widely available in public databases, data from the closely related compound 2-(Trifluoromethyl)benzylamine (CAS 3048-01-9) can provide insights into the expected spectral characteristics. The primary difference is the presence of an oxygen atom in the trifluoromethoxy group, which would slightly alter the chemical shifts and vibrational frequencies.
Note: The following data is for the related compound 2-(Trifluoromethyl)benzylamine and should be used for reference purposes only.
-
¹H NMR (DMSO-d₆): δ 7.78 (m, 1H), 7.66-7.64 (m, 3H), 7.43 (d, J=7.2 Hz, 2H).[1]
-
IR Spectrum: The infrared spectrum would be expected to show characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), and strong C-F stretching bands for the trifluoromethyl group (typically in the 1100-1300 cm⁻¹ region).
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.
Synthesis and Experimental Protocols
2-(Trifluoromethoxy)benzylamine is not commonly synthesized in introductory literature. However, a plausible and widely used industrial method involves the chemical reduction of the corresponding nitrile, 2-(Trifluoromethoxy)benzonitrile. This precursor is a versatile compound used in the synthesis of various pharmaceuticals and agrochemicals.[5][6]
Proposed Experimental Protocol: Reduction of 2-(Trifluoromethoxy)benzonitrile
This protocol is a generalized procedure based on standard chemical transformations for the reduction of aromatic nitriles. Researchers should perform their own optimization and safety assessments.
Reaction: 2-(Trifluoromethoxy)benzonitrile → 2-(Trifluoromethoxy)benzylamine
Reagents and Materials:
-
2-(Trifluoromethoxy)benzonitrile
-
Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄), Borane-tetrahydrofuran complex (BH₃-THF), or catalytic hydrogenation with H₂/Raney Nickel)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)
-
Aqueous acid (e.g., 1M HCl) for workup
-
Aqueous base (e.g., 1M NaOH) for workup
-
Drying agent (e.g., Anhydrous sodium sulfate or magnesium sulfate)
-
Round-bottom flask, condenser, magnetic stirrer, and other standard laboratory glassware
Procedure (using LiAlH₄ as an example):
-
Under an inert atmosphere (e.g., nitrogen or argon), a stirred suspension of LiAlH₄ in anhydrous THF is prepared in a round-bottom flask and cooled to 0 °C in an ice bath.
-
A solution of 2-(Trifluoromethoxy)benzonitrile in anhydrous THF is added dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
The resulting solids are removed by filtration, and the filter cake is washed with THF or diethyl ether.
-
The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2-(Trifluoromethoxy)benzylamine.
-
The product can be purified further by distillation under reduced pressure or by column chromatography.
References
- 1. 2-(TRIFLUOROMETHYL)BENZYLAMINE synthesis - chemicalbook [chemicalbook.com]
- 2. 2-Fluoro-5-(trifluoromethyl)benzylamine [webbook.nist.gov]
- 3. 2-(TRIFLUOROMETHYL)BENZYLAMINE(3048-01-9) 1H NMR spectrum [chemicalbook.com]
- 4. 2-(Trifluoromethoxy)benzylamine | 175205-64-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
